molecular formula C37H59N11O11 B10825656 KKI-5 acetate(97145-43-2 free base)

KKI-5 acetate(97145-43-2 free base)

Cat. No.: B10825656
M. Wt: 833.9 g/mol
InChI Key: KPULUCNKIAONJG-FBOHXFPGSA-N
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Description

KKI-5 acetate (97145-43-2 free base) is a serine protease inhibitor that specifically inhibits kallikrein and plasmin. This compound has shown potential anticancer chemotherapeutic benefits and may also be used as a treatment for angioedema .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KKI-5 acetate involves the preparation of a peptide corresponding to the amino acid sequence 386-391 of bovine kininogen-1, which includes the kallikrein proteolytic site at amino acids 388-389 . The synthetic process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of KKI-5 acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as preparative HPLC, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

KKI-5 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the functional groups present in the peptide sequence .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the desired peptide sequence, along with potential side products such as truncated peptides or peptides with modified side chains .

Scientific Research Applications

KKI-5 acetate has a wide range of scientific research applications:

Mechanism of Action

KKI-5 acetate exerts its effects by binding to the active site of serine proteases, specifically kallikrein and plasmin. This binding inhibits the proteolytic activity of these enzymes, preventing the cleavage of their respective substrates. The inhibition of kallikrein and plasmin can lead to reduced inflammation and tumor cell invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KKI-5 acetate is unique in its specific inhibition of kallikrein and plasmin, making it particularly useful in studying these enzymes’ roles in physiological and pathological processes. Its potential anticancer and anti-inflammatory properties further distinguish it from other serine protease inhibitors .

Properties

Molecular Formula

C37H59N11O11

Molecular Weight

833.9 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide

InChI

InChI=1S/C35H55N11O9.C2H4O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;1-2(3)4/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);1H3,(H,3,4)/t22-,23-,24-,25-,26-,28-;/m0./s1

InChI Key

KPULUCNKIAONJG-FBOHXFPGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.CC(=O)O

Origin of Product

United States

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